1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-2-3-9(11(13)4-8)5-14-6-10(7-14)12(15)16/h2-4,10H,5-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRAWTIJLJIIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of pharmacokinetics, the properties of azetidines can vary widely depending on their specific structure and functional groups. Factors such as solubility, stability, and permeability can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound .
Biological Activity
1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and comparative efficacy against various disease models.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a chloro-methylbenzyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes, including carbonic anhydrases and histone deacetylases, which are involved in cancer progression and other diseases .
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines, potentially through induction of apoptosis or cell cycle arrest .
Anticancer Activity
Recent studies have demonstrated that derivatives of azetidine compounds show significant cytotoxicity against several cancer cell lines. For instance, modifications to the azetidine structure have resulted in compounds with IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.0 | Apoptosis induction |
| Compound A | HeLa | 0.65 | Cell cycle arrest |
| Compound B | CaCo-2 | 2.41 | Apoptosis induction |
In Vivo Studies
In vivo studies using xenograft models have indicated that compounds similar to this compound can significantly inhibit tumor growth. For example, a related compound demonstrated tumor growth inhibition rates exceeding 70% in human ovarian cancer models .
Case Studies
- Ovarian Cancer Treatment : A study involving a related azetidine derivative showed promising results in treating refractory ovarian cancer, leading to further optimization for clinical trials. The compound was found to be orally bioavailable and effective at low doses .
- Breast Cancer Models : In vitro experiments revealed that certain derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin, suggesting potential for use as alternative therapies in breast cancer treatment .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of azetidine derivatives, including 1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidine-3-carboxylic acid have shown promising results against human breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines, with IC50 values indicating significant antiproliferative activity .
Synthesis of Bioactive Compounds
The synthesis of this compound can be achieved through various synthetic routes that leverage its reactive functional groups. The compound can serve as a precursor for more complex molecules used in drug discovery. For example, azetidine derivatives are often used as intermediates in the synthesis of antibacterial agents and bronchodilators due to their ability to undergo further functionalization .
Synthetic Methodologies
Several synthetic strategies have been developed for obtaining azetidine derivatives:
- Cyclization Reactions : Utilizing α-chloro-β-amino acids under specific conditions can yield azetidines with desired substituents.
- Functionalization : The introduction of various substituents at the nitrogen or carbon positions allows for the modulation of biological activity and solubility profiles .
Neurological Disorders
Compounds similar to this compound have been investigated for their potential in treating neurological disorders. Their ability to interact with neurotransmitter systems suggests that they could be developed into therapeutic agents for conditions such as epilepsy and neurodegeneration .
Anti-inflammatory Agents
The anti-inflammatory properties of azetidine derivatives have also been explored. Their structural characteristics allow them to modulate inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs .
Case Studies and Data Tables
| Compound | Activity | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| This compound | Anticancer | MCF-7 | X.X |
| This compound | Anticancer | HCT-116 | X.X |
| This compound | Anti-inflammatory | Human fibroblasts | X.X |
Note: The IC50 values are hypothetical placeholders as specific data was not provided in the search results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
